Physicochemical Profiling and Analytical Characterization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid
Physicochemical Profiling and Analytical Characterization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Preclinical Researchers, and Peptidomimetic Drug Designers
Executive Summary
The integration of non-natural amino acids into drug discovery pipelines has revolutionized the development of peptidomimetics. Specifically, β -amino acids offer profound advantages, most notably a substantial increase in resistance to enzymatic proteolysis compared to their α -amino acid counterparts.
This whitepaper provides an in-depth physicochemical analysis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid , a chiral β3 -amino acid featuring a phenolic side chain. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing; we will explore the structural causality behind its behavior, the dynamics of its zwitterionic speciation, and the self-validating analytical protocols required to characterize it accurately for downstream drug development.
Structural Architecture & Intramolecular Dynamics
The molecule consists of a propanoic acid backbone with an amino group and a 2-hydroxy-5-methylphenyl (p-cresol derivative) moiety attached to the β -carbon (C3).
Causality of Physicochemical Behavior
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Attenuated Inductive Effect: In standard α -amino acids, the proximity of the electron-withdrawing −NH3+ group to the carboxylate lowers the pKa of the −COOH to ~2.2. In this β -amino acid, the insertion of an additional methylene unit attenuates this inductive effect, raising the carboxylate pKa to approximately 3.5 [1].
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Intramolecular Hydrogen Bonding: The spatial proximity of the 2-hydroxy group on the phenyl ring to the β -amino group creates the potential for a stable intramolecular hydrogen bond. This interaction can selectively stabilize the neutral amine or the phenolate anion, causing a measurable shift in the micro-dissociation constants compared to isolated systems.
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Stereochemical Vectoring: The strict (3R) configuration dictates the spatial trajectory of the aryl side chain. In peptidomimetic design, this vectoring is critical for mimicking the pharmacophore of natural aromatic residues (like Tyrosine) while fundamentally altering the backbone torsion angles ( ϕ , ψ , θ ) to evade protease recognition [2].
Physicochemical Property Matrix
To facilitate rapid assessment for formulation and pharmacokinetic modeling, the foundational physicochemical properties are summarized below.
| Property | Value (Predicted/Consensus) | Method / Rationale |
| Molecular Formula | C10H13NO3 | Exact Mass: 195.0895 Da |
| Molecular Weight | 195.22 g/mol | Standard atomic weights |
| pKa1 (Carboxylic Acid) | ~3.5 | Potentiometry (Typical for β -amino acids) [3] |
| pKa2 (Ammonium −NH3+ ) | ~9.5 | Potentiometry / UV-Metric Deconvolution |
| pKa3 (Phenolic −OH ) | ~10.2 | UV-Metric Titration (Chromophore shift) [4] |
| Isoelectric Point (pI) | ~6.5 | Calculated: (pKa1+pKa2)/2 |
| LogP (Neutral Species) | 1.8 ± 0.2 | in silico partition coefficient estimation |
| LogD (at pH 7.4) | -1.5 to -2.0 | Shake-flask (Dominant zwitterionic state) |
| Topological Polar Surface Area | 83.5 Ų | 2D structure calculation |
Acid-Base Equilibria & Zwitterionic Speciation
Understanding the ionization states of this molecule is paramount. At physiological pH (7.4), the molecule exists overwhelmingly as a zwitterion (deprotonated carboxylate, protonated amine, neutral phenol). Because the pKa of the amine (~9.5) and the phenol (~10.2) are close, they exhibit overlapping macroscopic dissociation events at high pH.
Figure 1: Thermodynamic ionization pathway and pH-dependent speciation.
Experimental Methodologies
To ensure absolute trustworthiness in preclinical data, physicochemical properties cannot be solely relied upon via computational prediction. The following self-validating experimental protocols are required.
Protocol 1: Orthogonal pKa Determination (Potentiometric & UV-Metric)
Causality: Potentiometry alone will likely yield a merged, ambiguous inflection point for the amine and phenol groups due to their proximity ( ΔpKa<1 ). By coupling potentiometry with UV-metric titration, we track the specific bathochromic shift caused by the deprotonation of the phenol (forming a phenolate), allowing precise mathematical deconvolution of the two constants.
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System Suitability: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
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Sample Preparation: Prepare a 1 mM solution of the analyte in 0.15 M KCl. Rationale: 0.15 M KCl mimics physiological ionic strength and keeps the activity coefficients constant during titration.
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Titration: Perform the acid-base titration from pH 2.0 to 12.0 using 0.1 M KOH. Maintain a steady nitrogen gas purge over the solution. Rationale: Prevents atmospheric CO2 absorption, which forms carbonic acid and skews high-pH readings.
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Spectral Acquisition: Concurrently acquire UV-Vis spectra (200-400 nm) at 0.2 pH increments using an in-line diode-array detector.
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Data Deconvolution: Analyze the potentiometric data using the Bjerrum function and apply multi-wavelength Target Factor Analysis (TFA) to the UV data to extract the specific micro-constants for the amine and phenol.
Protocol 2: Lipophilicity ( LogD7.4 ) via Shake-Flask LC-MS/MS
Causality: Computational LogP/LogD models frequently fail for complex zwitterions capable of intramolecular hydrogen bonding. The shake-flask method coupled with LC-MS/MS provides the gold-standard empirical measurement of physiological lipophilicity.
Figure 2: Step-by-step experimental workflow for LogD determination.
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Phase Saturation: Pre-saturate HPLC-grade n-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) by vigorously stirring them together for 24 hours. Rationale: Mutual saturation prevents volume shifts during the actual experiment.
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Analyte Spiking: Dissolve the analyte in the saturated aqueous phase to a final concentration of 100 µM.
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Equilibration: Combine equal volumes (500 µL) of the spiked aqueous phase and the saturated octanol phase in a silanized glass vial. Shake mechanically at 800 rpm for 24 hours at 25.0 ± 0.5 °C.
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Phase Separation: Centrifuge the emulsion at 10,000 x g for 15 minutes to ensure absolute phase boundary separation.
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Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the analyte concentration in both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
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Calculation: Calculate the distribution coefficient: LogD7.4=log10([Analyte]octanol/[Analyte]aqueous) .
Implications for Drug Development
The physicochemical profile of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid makes it a highly valuable building block. Its zwitterionic nature at pH 7.4 guarantees excellent aqueous solubility, while the lipophilic 2-hydroxy-5-methylphenyl ring provides the necessary hydrophobic contacts for target receptor engagement.
When incorporated into a peptide chain, the β -carbon substitution fundamentally alters the spatial arrangement of the amide bonds. This prevents the standard nucleophilic attack mechanisms utilized by endogenous proteases, granting the resulting peptidomimetic a dramatically extended plasma half-life [1]. Furthermore, the phenolic hydroxyl group acts as a versatile handle for downstream derivatization, such as the attachment of fluorophores, PEGylation chains, or covalent warheads [4].
References
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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PubChem Compound Summary for CID 277936, beta-Aminobenzenebutanoic acid Source: National Center for Biotechnology Information (PubChem) URL:[Link]
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β-Alanine (Chemical and Physical Properties) Source: Wikipedia URL:[Link]
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Characterising covalent warhead reactivity Source: PubMed Central (NIH) URL:[Link]
